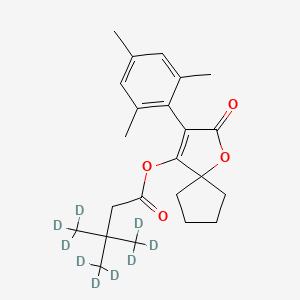

Spiromesifen-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H30O4 |

|---|---|

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3 |

InChI-Schlüssel |

GOLXNESZZPUPJE-ASMGOKTBSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spiromesifen-d9: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spiromesifen-d9, a deuterated analog of the insecticide and acaricide Spiromesifen. It is primarily intended for professionals in research and development who require a detailed understanding of this compound for analytical and experimental purposes. This document covers its core properties, primary research applications, and detailed experimental protocols.

Core Concepts: Introduction to this compound

This compound is the deuterium-labeled version of Spiromesifen, a spirocyclic tetronic acid derivative.[1] The parent compound, Spiromesifen, is a potent inhibitor of lipid biosynthesis in insects and mites.[2][3][4] Specifically, it targets and inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the fatty acid synthesis pathway.[5] This mode of action disrupts the normal growth, development, and reproduction of target pests, particularly whiteflies and mites.

The defining characteristic of this compound is the substitution of nine hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Spiromesifen in various matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and biological properties are nearly identical to Spiromesifen, but its increased mass allows for clear differentiation in analytical instrumentation.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties of this compound and the toxicological data for the parent compound, Spiromesifen, are presented below.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₁D₉O₄ | |

| Molecular Weight | 379.5 g/mol | |

| CAS Number | 2470126-90-8 | |

| Appearance | Solid | |

| Purity | ≥99% deuterated forms (d₁-d₉) | |

| Solubility | Slightly soluble in Chloroform and DMSO | |

| IUPAC Name | [2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate |

Toxicological Data of Spiromesifen (Parent Compound)

| Organism | Test | Value | Reference |

| Trialeurodes vaporariorum (Whitefly) nymphs | LC₅₀ | 0.61 mg/L | |

| Tetranychus cinnabarinus (Spider mite) eggs | LC₅₀ | 0.16 mg/kg | |

| Spodoptera littoralis (Egyptian cotton leafworm) larvae (lab strain) | LC₅₀ (72h) | 0.44 ppm | |

| Spodoptera littoralis (Egyptian cotton leafworm) larvae (field strain) | LC₅₀ (72h) | 0.68 ppm | |

| Helicoverpa armigera | Mortality at 600 mg/kg | 50% | |

| Ostrinia nubilalis | Mortality at 600 mg/kg | 60% | |

| Plutella xylostella | Mortality at 600 mg/kg | 70% | |

| Mythimna separata | Mortality at 100 mg/kg | 100% | |

| Daphnia magna | EC₅₀ | >0.092 mg a.s./L | |

| Oncorhynchus mykiss (Rainbow trout) | LC₅₀ | 0.016 mg a.s./L | |

| Lepomis macrochirus (Bluegill sunfish) | LC₅₀ | >0.034 mg a.s./L | |

| Rat | LD₅₀ | >2,000 mg/kg | |

| Human GSTA1-1 | IC₅₀ | 12.1 µM |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of Spiromesifen and a typical experimental workflow for its analysis.

Figure 1: Signaling pathway of Spiromesifen's inhibitory action on lipid biosynthesis.

Figure 2: General experimental workflow for the quantification of Spiromesifen.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Spiromesifen on ACCase.

Principle: The activity of ACCase is quantified by measuring the production of ADP, a product of the enzymatic reaction. A bioluminescence-based assay (e.g., ADP-Glo™) is used to detect ADP levels. Inhibition of ACCase by Spiromesifen leads to a decrease in ADP production and a reduced light signal.

Materials and Reagents:

-

ACCase enzyme

-

Spiromesifen

-

ATP

-

Acetyl-CoA

-

Sodium Bicarbonate (NaHCO₃)

-

HEPES buffer (50 mM, pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare ACCase Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.

-

Prepare stock solutions of ATP (10 mM), Acetyl-CoA (10 mM), and NaHCO₃ (1 M).

-

Prepare a 10 mM stock solution of Spiromesifen in DMSO.

-

Create a serial dilution of Spiromesifen in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Dilute the ACCase enzyme stock in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

-

-

Assay Execution:

-

In a 384-well plate, add 2.5 µL of the diluted Spiromesifen solution or DMSO (for control).

-

Add 2.5 µL of a substrate mix containing ATP, Acetyl-CoA, and NaHCO₃ at their final desired concentrations (e.g., 500 µM ATP, 200 µM Acetyl-CoA, 10 mM NaHCO₃).

-

Initiate the reaction by adding 5 µL of the diluted ACCase enzyme solution to each well.

-

Mix gently and incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for 30-60 minutes.

-

-

ADP Detection:

-

Following incubation, add 15 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete remaining ATP.

-

Add 30 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each Spiromesifen concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Spiromesifen concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Quantification of Spiromesifen in Tomato using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of Spiromesifen residues in a complex matrix like tomato.

Principle: Spiromesifen is extracted from the tomato matrix using an organic solvent. This compound is added at the beginning of the procedure as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response. The concentration of Spiromesifen is then determined by LC-MS/MS.

Materials and Reagents:

-

Spiromesifen analytical standard

-

This compound

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent

-

QuEChERS extraction tubes and d-SPE tubes

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a representative sample of tomato (e.g., 10 g).

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

-

Centrifuge at >3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Take an aliquot of the supernatant (e.g., 1 mL).

-

Transfer to a d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.

-

Vortex for 30 seconds and then centrifuge at >3000 g for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the cleaned-up extract into an autosampler vial.

-

Inject an aliquot into the LC-MS/MS system.

-

LC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution program.

-

-

MS/MS Conditions (example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitor specific precursor-to-product ion transitions for both Spiromesifen and this compound.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Spiromesifen and a constant concentration of this compound.

-

Calculate the peak area ratio of Spiromesifen to this compound for both the standards and the samples.

-

Determine the concentration of Spiromesifen in the samples by comparing their peak area ratios to the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers studying the insecticide Spiromesifen. Its primary utility as an internal standard ensures accurate and reliable quantification in complex matrices, which is crucial for residue analysis, environmental monitoring, and pharmacokinetic studies. The detailed understanding of Spiromesifen's mechanism of action, coupled with robust analytical methods, enables a comprehensive evaluation of its efficacy and environmental fate. The protocols and data presented in this guide are intended to support the scientific community in advancing research in pest management and drug development.

References

Synthesis and Isotopic Labeling of Spiromesifen-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Spiromesifen-d9, a deuterated internal standard crucial for the accurate quantification of the insecticide/acaricide Spiromesifen in various matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data for researchers in agrochemistry, environmental science, and drug metabolism.

Introduction

Spiromesifen is a potent insecticide and acaricide belonging to the class of spirocyclic tetronic acid derivatives. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. To facilitate residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard, this compound, is essential for providing accuracy and precision in mass spectrometry-based quantification methods. The nine deuterium (B1214612) atoms are strategically incorporated into the 3,3-dimethylbutyryl moiety of the molecule, offering a distinct mass shift without significantly altering its chemical properties.

Synthetic Pathway Overview

The synthesis of this compound mirrors the established routes for its non-deuterated analogue, with the key difference being the introduction of a deuterated acyl side chain. The overall strategy involves a three-stage process:

-

Synthesis of the Spirocyclic Core: Preparation of the key intermediate, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.

-

Synthesis of the Deuterated Side Chain: Preparation of 3,3-di(methyl-d3)-4,4,4-d3-butyryl chloride.

-

Final Acylation: Coupling of the spirocyclic core with the deuterated acyl chloride to yield this compound.

The following diagram illustrates the logical workflow of the synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one (Spirocyclic Core)

The synthesis of the spirocyclic core follows established literature procedures. A common route starting from cyclopentanone is detailed below.

3.1.1. Step 1: Cyanohydrin Formation

-

To a stirred solution of sodium cyanide in water at 0-5 °C, add cyclopentanone dropwise.

-

Slowly add a solution of a strong acid (e.g., H2SO4) while maintaining the temperature below 10 °C.

-

Continue stirring for 2-3 hours.

-

Extract the resulting cyanohydrin with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

3.1.2. Step 2: Synthesis of 1-Hydroxycyclopentanecarboxylic Acid Ethyl Ester

-

Treat the cyanohydrin with a mixture of concentrated sulfuric acid and ethanol.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase and remove the solvent in vacuo.

3.1.3. Step 3: Acylation with Mesitylacetyl Chloride

-

Dissolve the 1-hydroxycyclopentanecarboxylic acid ethyl ester in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine).

-

Add mesitylacetyl chloride dropwise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Wash the reaction mixture with dilute HCl, water, and brine.

-

Dry the organic layer and concentrate to obtain the acylated intermediate.

3.1.4. Step 4: Cyclization to the Spirocyclic Core

-

Dissolve the acylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, such as potassium tert-butoxide, portion-wise at room temperature.

-

Stir the mixture for 2-4 hours.

-

Quench the reaction with an aqueous acid solution.

-

Extract the product, wash, dry, and purify by recrystallization or chromatography to yield 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.

Stage 2: Synthesis of 3,3-di(methyl-d3)-4,4,4-d3-butyryl chloride

The synthesis of the deuterated side chain is the critical step for isotopic labeling.

3.2.1. Step 1: Synthesis of 3,3-di(methyl-d3)-butanoic-4,4,4-d3 acid

-

Method A: Grignard Reaction: Prepare a deuterated tert-butyl Grignard reagent from a suitable deuterated tert-butyl halide (e.g., tert-butyl-d9 chloride). React this Grignard reagent with carbon dioxide (from a gas cylinder or dry ice). Acidic workup will yield the desired 3,3-di(methyl-d3)-butanoic-4,4,4-d3 acid.

-

Method B: Wolff-Kishner Reduction: Synthesize trimethylpyruvic acid and then perform a Wolff-Kishner reduction using hydrazine (B178648) hydrate-d4 and a base in a high-boiling deuterated solvent (e.g., ethylene (B1197577) glycol-d6) under reflux. This will reduce the ketone to a methylene (B1212753) group while promoting deuterium exchange at the methyl positions.

3.2.2. Step 2: Conversion to Acyl Chloride

-

To the 3,3-di(methyl-d3)-butanoic-4,4,4-d3 acid, add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Stir the reaction mixture for 2-3 hours until gas evolution ceases.

-

Remove the excess reagent by distillation under reduced pressure to obtain the crude 3,3-di(methyl-d3)-4,4,4-d3-butyryl chloride, which can be used in the next step without further purification.

Stage 3: Final Acylation to Yield this compound

3.3.1. Reaction Setup

-

Dissolve 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one (1.0 eq) in a suitable aprotic solvent such as toluene (B28343) or dichloromethane.

-

Add a base, such as pyridine (1.2 eq) or triethylamine (B128534) (1.2 eq), to the solution.

3.3.2. Acylation

-

To the stirred solution, add 3,3-di(methyl-d3)-4,4,4-d3-butyryl chloride (1.1 eq) dropwise at 0-10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

3.3.3. Workup and Purification

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain this compound as a white solid.

Data Presentation

The following tables summarize key data for the starting materials and the final product. Note that specific yields for the deuterated synthesis are not widely reported and may vary.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one | C₁₇H₂₀O₃ | 272.34 | White to off-white solid |

| 3,3-di(methyl-d3)-4,4,4-d3-butyryl chloride | C₆H₂D₉ClO | 143.66 | Colorless to light yellow liquid |

| This compound | C₂₃H₂₁D₉O₄ | 379.54 | White solid |

Table 2: Typical Reaction Parameters for Final Acylation

| Parameter | Value |

| Reactants | |

| 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one | 1.0 equivalent |

| 3,3-di(methyl-d3)-4,4,4-d3-butyryl chloride | 1.1 equivalents |

| Base (Pyridine or Triethylamine) | 1.2 equivalents |

| Solvent | Toluene or Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 5 hours |

| Typical Yield (non-deuterated) | 85-95% |

| Expected Isotopic Purity | >98% |

Logical Relationships in Synthesis

The synthesis of this compound is a convergent process where two key fragments, the spirocyclic core and the deuterated side chain, are synthesized separately and then combined.

Caption: Convergent synthesis strategy for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The outlined procedures are based on established organic chemistry principles and published methods for the synthesis of Spiromesifen. The successful synthesis of this deuterated standard is critical for the development of robust and reliable analytical methods for the detection and quantification of Spiromesifen residues in environmental and biological samples, thereby supporting regulatory compliance and risk assessment. Researchers should perform appropriate characterization (e.g., NMR, Mass Spectrometry) to confirm the structure and isotopic purity of the synthesized this compound.

An In-depth Technical Guide to Spiromesifen and Spiromesifen-d9 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the insecticide Spiromesifen and its deuterated analog, Spiromesifen-d9. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on their chemical properties, synthesis, mechanism of action, metabolism, and analytical applications.

Core Differences and Physicochemical Properties

Spiromesifen is a spirocyclic tetronic acid derivative that functions as a potent insecticide and acaricide.[1] Its deuterated counterpart, this compound, is a stable, isotopically labeled version of the parent compound. The primary distinction lies in the replacement of nine hydrogen atoms with deuterium (B1214612) atoms in the 3,3-dimethylbutyryl moiety of the molecule.[2] This isotopic substitution results in a higher molecular weight for this compound, a critical feature for its primary application as an internal standard in quantitative analysis.[3]

The physicochemical properties of both compounds are summarized in the table below for direct comparison.

| Property | Spiromesifen | This compound | Reference(s) |

| Chemical Formula | C₂₃H₃₀O₄ | C₂₃H₂₁D₉O₄ | [2][4] |

| Molecular Weight | 370.48 g/mol | 379.5 g/mol | |

| CAS Number | 283594-90-1 | 2470126-90-8 | |

| Melting Point | 98 °C | Not explicitly stated, but expected to be very similar to Spiromesifen. | |

| Water Solubility | 0.13 mg/L | Not explicitly stated, but expected to be very similar to Spiromesifen. | |

| logP (octanol/water) | 4.55 | Not explicitly stated, but expected to be very similar to Spiromesifen. | |

| Appearance | White solid | Solid |

Synthesis and Manufacturing

The synthesis of Spiromesifen is a multi-step process, with a common pathway beginning with cyclopentanone. The synthesis of this compound follows a similar route, incorporating a deuterated starting material for the acylation step.

Experimental Protocol: Synthesis of Spiromesifen

This protocol outlines a laboratory-scale synthesis of Spiromesifen, adapted from established methods.

Step 1: Synthesis of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one

-

In a reaction vessel, dissolve 1-carboxycyclopentanol and pyridine (B92270) in dichloromethane (B109758).

-

Slowly add a solution of 2,4,6-trimethylphenylacetyl chloride in dichloromethane to the mixture at room temperature.

-

Stir the reaction mixture for 10-15 hours.

-

After the reaction is complete, concentrate the mixture and add 3% HCl.

-

Extract the product with ethyl acetate, wash with water, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution to obtain the crude intermediate.

Step 2: Acylation to form Spiromesifen

-

Dissolve 272.0 g (1.0 mol) of 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspironon-3-en-4-ol in 800 mL of toluene.

-

Add 148.0 g (1.1 mol) of 3,3-dimethylbutyryl chloride.

-

At 0-10 °C, add 111.1 g (0.6 mol) of triethylamine (B128534) dropwise, which will cause a white solid to precipitate.

-

After the addition is complete, raise the temperature to 25-30 °C and continue stirring for 3 hours.

-

Once the reaction is complete, cool the mixture and filter to remove the triethylamine hydrochloride.

-

Wash the filtrate with 200 mL of a saturated sodium carbonate solution and then with 200 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate.

-

Recrystallize the residue from ethanol (B145695) to obtain Spiromesifen as a white powdery solid.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound mirrors that of Spiromesifen, with the key difference being the use of a deuterated acylating agent.

Step 1: Synthesis of 3,3-Dimethylbutanoic acid-d9

The synthesis of the deuterated precursor, 3,3-dimethylbutanoic acid-d9, can be achieved through various deuteration techniques. One common approach involves the use of a deuterated source in the synthesis of 3,3-dimethylbutanoic acid.

Step 2: Acylation with 3,3-Dimethylbutyryl chloride-d9

-

Follow the acylation protocol for Spiromesifen (Step 2 above), substituting 3,3-dimethylbutyryl chloride with its deuterated analog, 3,3-dimethylbutyryl chloride-d9. The deuterated chloride can be prepared from 3,3-dimethylbutanoic acid-d9.

-

The subsequent workup and purification steps are identical to those for the non-deuterated compound.

Mechanism of Action and Metabolism

Spiromesifen's mode of action as an insecticide and acaricide is the inhibition of acetyl-CoA carboxylase (ACCase). This enzyme is crucial for lipid biosynthesis, and its inhibition disrupts the production of fatty acids, leading to mortality, particularly in the juvenile stages of pests.

The primary metabolic pathway of Spiromesifen in organisms involves the hydrolysis of the ester bond, leading to the formation of its main metabolite, Spiromesifen-enol. This process is a key detoxification step.

References

Spiromesifen-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spiromesifen-d9, a deuterated analog of the insecticide and acaricide, Spiromesifen. This document details its chemical properties, mechanism of action, metabolic pathways, and analytical methodologies, with a focus on its application in research and development.

Core Chemical and Physical Data

This compound serves as an essential internal standard for the quantification of Spiromesifen in various matrices using mass spectrometry-based methods.[1] Its isotopic labeling ensures accurate detection and quantification, distinguishing it from the non-deuterated parent compound.[2]

| Property | Value | Reference |

| CAS Number | 2470126-90-8 | [2][3][4] |

| Molecular Formula | C₂₃H₂₁D₉O₄ | |

| Molecular Weight | 379.5 g/mol | |

| Formal Name | 3,3-di(methyl-d3)-butanoic acid-4,4,4-d3, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |

| Purity | ≥95% (Spiromesifen), ≥99% deuterated forms (d1-d9) | |

| Formulation | A solid | |

| Storage | -20°C | |

| Stability | ≥ 4 years | |

| Solubility | Slightly soluble in chloroform (B151607) and DMSO |

Mechanism of Action: Inhibition of Lipid Biosynthesis

Spiromesifen's primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids. ACCase catalyzes the rate-limiting step in fatty acid synthesis, which is the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting this enzyme, Spiromesifen disrupts lipid metabolism, leading to a reduction in triglycerides and free fatty acids. This disruption of a fundamental metabolic pathway results in reduced fecundity and mortality in susceptible arthropod pests, particularly mites and whiteflies.

Caption: Mechanism of Action of Spiromesifen.

Metabolic Pathways

The primary metabolic transformation of Spiromesifen in target organisms, such as the two-spotted spider mite (Tetranychus urticae), is the cleavage of the ester bond. This hydrolysis results in the formation of its main metabolite, Spiromesifen-enol. This process is primarily mediated by esterase enzymes. Further metabolism of Spiromesifen-enol can occur through hydroxylation, a reaction likely catalyzed by cytochrome P450 monooxygenases.

Caption: Metabolic Pathway of Spiromesifen.

Experimental Protocols

In Vitro Enzymatic Assay for Spiromesifen Inhibition of Acetyl-CoA Carboxylase (ACCase)

This protocol outlines an in vitro enzymatic assay to determine the inhibitory activity of Spiromesifen against ACCase using a bioluminescence-based method to quantify the production of adenosine (B11128) diphosphate (B83284) (ADP).

Materials:

-

ACCase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

-

ATP solution (10 mM stock)

-

Acetyl-CoA solution (10 mM stock)

-

NaHCO₃ solution (1 M stock)

-

Spiromesifen stock solution in DMSO (10 mM)

-

ACCase enzyme solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Microplate reader for luminescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare the ACCase Assay Buffer.

-

Prepare working solutions of ATP, Acetyl-CoA, and NaHCO₃ to achieve desired final concentrations (e.g., 500 µM ATP, 200 µM Acetyl-CoA, 10 mM NaHCO₃).

-

Create a serial dilution of the Spiromesifen stock solution in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Dilute the ACCase enzyme stock in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

-

-

Enzymatic Reaction:

-

In a microplate, add 2.5 µL of the Spiromesifen serial dilutions or DMSO (for control).

-

Add 2.5 µL of the substrate mix (ATP, Acetyl-CoA, and NaHCO₃).

-

Initiate the reaction by adding 5 µL of the diluted ACCase enzyme solution to each well.

-

Mix gently and incubate at the optimal temperature (e.g., 25-37°C) for a set time (e.g., 30-60 minutes).

-

-

ADP Detection:

-

Add 15 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each Spiromesifen concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Spiromesifen concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro ACCase Inhibition Assay.

Analytical Method for Spiromesifen Quantification using this compound as an Internal Standard

This protocol describes the general procedure for the quantification of Spiromesifen in various samples (e.g., agricultural products, water) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Spiromesifen reference standard

-

This compound internal standard

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

n-Hexane

-

Ethyl acetate

-

Solid-phase extraction (SPE) cartridges (e.g., octadecylsilanized silica (B1680970) gel, silica gel, graphitized carbon black)

-

LC-MS/MS system

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize the sample (e.g., 5-20g of agricultural product) with an extraction solvent such as acetonitrile/formic acid/water.

-

For water samples, an aliquot is taken directly.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Perform liquid-liquid partitioning (e.g., with n-hexane or ethyl acetate/n-hexane) and/or solid-phase extraction for cleanup and concentration of the analytes.

-

-

LC-MS/MS Analysis:

-

The final extract is analyzed by LC-MS/MS.

-

Chromatographic separation is typically achieved on a C18 column.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both Spiromesifen and this compound.

-

Spiromesifen: Precursor ion m/z 371.3, product ions m/z 273.0 and 255.0.

-

This compound: Exhibits a mass shift of approximately 9 atomic mass units, with corresponding product ions around m/z 282.0 and 264.0.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Spiromesifen at various concentrations, with each standard containing a constant concentration of the this compound internal standard.

-

The concentration of Spiromesifen in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantitative Data Summary

Toxicity and Efficacy Data for Spiromesifen

| Organism | Endpoint | Value | Reference |

| Whitefly (Trialeurodes vaporariorum) nymphs | LC₅₀ | 0.61 mg/L | |

| Spider mite (Tetranychus cinnabarinus) eggs | LC₅₀ | 0.16 mg/kg | |

| Egyptian cotton leafworm (Spodoptera littoralis) larvae | LC₅₀ | 0.44 - 0.68 ppm (72h) | |

| Daphnia magna | EC₅₀ | >0.092 mg a.s./L | |

| Rainbow trout (Oncorhynchus mykiss) | LC₅₀ | 0.016 mg a.s./L | |

| Bluegill sunfish (Lepomis macrochirus) | LC₅₀ | >0.034 mg a.s./L | |

| Rat | LD₅₀ (oral) | >2000 mg/kg | |

| Rat | LD₅₀ (dermal) | >2000 mg/kg | |

| Human GSTA1-1 isozyme | IC₅₀ | 12.1 µM | |

| Egyptian cotton leafworm (S. littoralis) chitinase | IC₅₀ | 0.60 - 0.72 µM |

This document provides a comprehensive technical overview of this compound for research professionals. The detailed protocols and pathway diagrams are intended to facilitate its application in analytical and mechanistic studies.

References

Principle of Isotope Dilution Mass Spectrometry with Spiromesifen-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and application of isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Spiromesifen, utilizing Spiromesifen-d9 as an internal standard. This method is recognized for its high accuracy and precision, making it a definitive analytical technique in various scientific fields, including drug development and environmental analysis.[1]

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of analytes within complex mixtures.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1] This labeled standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1]

Once added to the sample, the isotopically labeled standard, in this case, this compound, equilibrates with the naturally occurring (native) Spiromesifen. This ensures a homogeneous mixture of the two forms.[1] Subsequent sample processing and analysis by mass spectrometry allows for the distinct measurement of both the native analyte and the internal standard based on their mass-to-charge ratios. By determining the ratio of the signal intensity of the native analyte to that of the internal standard, the exact concentration of the analyte in the original sample can be calculated with high precision. A significant advantage of IDMS is its ability to correct for sample loss during preparation and analysis, as both the analyte and the internal standard are affected equally by these processes.

This compound is an ideal internal standard for the quantification of Spiromesifen by GC- or LC-MS. It is a deuterated form of Spiromesifen, with a purity of ≥99% for deuterated forms (d1-d9).

Experimental Workflow and Logical Relationships

The application of IDMS with this compound follows a structured workflow, from sample preparation to data analysis.

Detailed Experimental Protocols

The following protocols are generalized from established methods for the analysis of Spiromesifen residues.

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (analytical grade), n-hexane (analytical grade), Water (deionized).

-

Standards: Spiromesifen (≥98% purity), this compound (≥99% deuterated forms).

-

Reagents for QuEChERS: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180), disodium (B8443419) citrate sesquihydrate.

-

Solid Phase Extraction (SPE) Cartridges: Graphitized carbon black or other suitable cartridges for cleanup if necessary.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Spiromesifen and this compound standards in 10 mL of acetonitrile, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to achieve concentrations ranging from 0.005 to 0.1 µg/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ppb) in acetonitrile.

-

Matrix-Matched Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions and a fixed amount of the internal standard spiking solution into a blank matrix extract.

Sample Preparation (Modified QuEChERS Method)

This protocol is suitable for the extraction of Spiromesifen from complex matrices like tomatoes.

-

Homogenization: Homogenize a representative sample (e.g., 10-15 g of tomato) using a high-speed blender.

-

Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known volume of the this compound internal standard spiking solution.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for another minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing an appropriate sorbent (e.g., PSA and MgSO₄). Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is typically performed on a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (e.g., 0.1%), is employed.

-

Ionization Mode: Electrospray ionization (ESI) is typically used, often in positive mode for Spiromesifen.

-

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Spiromesifen and this compound are monitored.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of Spiromesifen using IDMS.

Table 1: LC-MS/MS Parameters for Spiromesifen and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Spiromesifen | 371.2 | 273.1 | 187.1 |

| This compound | 379.5 | 273.1 | 187.1 |

Note: The specific m/z values may vary slightly depending on the instrument and conditions. The product ions for the deuterated standard are often the same as the native compound as the deuterium atoms are typically on a part of the molecule that is lost.

Table 2: Method Validation Data for Spiromesifen Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 0.005 - 0.1 µg/mL | |

| Correlation Coefficient (R²) | > 0.999 | |

| Limit of Quantification (LOQ) | 5 µg/kg | |

| Recovery | 83.00% - 94.67% | |

| Precision (RSD) | < 15% |

Metabolic Pathway of Spiromesifen

Spiromesifen's primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. In target organisms, Spiromesifen undergoes metabolic transformation, primarily through the cleavage of its ester bond to form Spiromesifen-enol. This metabolic process is a key factor in the detoxification of the compound.

The initial and most significant metabolic step is the hydrolysis of the ester linkage in Spiromesifen, catalyzed by esterase enzymes, to yield Spiromesifen-enol. Further metabolism can occur through hydroxylation of the enol metabolite by cytochrome P450 monooxygenases. Understanding this pathway is crucial for studies on pesticide resistance and metabolism.

Conclusion

Isotope Dilution Mass Spectrometry using this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Spiromesifen in various complex matrices. The principles of IDMS, combined with detailed and validated experimental protocols, offer researchers a reliable tool for applications ranging from residue analysis in food safety to pharmacokinetic studies in drug development. The inherent ability of IDMS to correct for analytical errors makes it a superior quantitative technique.

References

Technical Guide to Commercial Spiromesifen-d9 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial analytical standard for Spiromesifen-d9, a deuterated analog of the insecticide and acaricide Spiromesifen. Its primary application is as an internal standard for the accurate quantification of Spiromesifen in various matrices, including environmental and agricultural samples, utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The isotopic labeling offers a reliable method to compensate for matrix effects and variations during sample preparation and analysis.[3]

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer this compound analytical standards. The products from these suppliers are intended for research use only.[4] Key commercial sources include LGC Standards and Cayman Chemical.

The technical specifications for this compound from these suppliers are summarized below, providing researchers with the necessary data for method development and validation.

| Specification | LGC Standards (TRC) | Cayman Chemical |

| Product Code | TRC-S683506 | 39033 |

| CAS Number | Not specified for d9, Unlabelled: 283594-90-1[5] | 2470126-90-8 |

| Molecular Formula | C₂₃H₂₁D₉O₄ | C₂₃H₂₁D₉O₄ |

| Molecular Weight | 379.54 | 379.5 |

| Chemical Purity | >95% (HPLC) | ≥95% (Spiromesifen) |

| Isotopic Purity | Not Specified | ≥99% deuterated forms (d₁-d₉) |

| d₀ Content | Not Specified | ≤1% d₀ |

| Format | Neat Solid | Solid |

| Available Pack Sizes | 1 mg, 2.5 mg, 5 mg | 1 mg |

| Storage Temperature | -20°C | -20°C |

| Solubility | Not Specified | Slightly soluble in Chloroform (B151607) and DMSO |

Experimental Protocols: Quantification of Spiromesifen using this compound Internal Standard

The following is a generalized protocol for the analysis of Spiromesifen in agricultural products using this compound as an internal standard with LC-MS. This methodology is adapted from standard procedures for pesticide residue analysis.

Preparation of Standard Solutions

-

Stock Solution: Prepare a stock solution of this compound by dissolving the solid standard in a suitable solvent, such as acetonitrile (B52724) or a mixture of chloroform and DMSO, to a known concentration (e.g., 100 µg/mL). It is recommended to purge the solvent with an inert gas. Store this solution at -20°C.

-

Working Standard Solution: Prepare a series of calibration standards by diluting the unlabeled Spiromesifen standard and the this compound internal standard stock solution in a solvent mixture like acetonitrile/0.01% formic acid (1:1, v/v). The concentration of this compound should be kept constant across all calibration points and samples.

Sample Preparation (Extraction and Clean-up)

This procedure is suitable for various agricultural matrices like fruits, vegetables, and grains.

-

Extraction:

-

Weigh a homogenized portion of the sample (e.g., 5-20 g).

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

Add an extraction solvent, such as acetonitrile/formic acid/water (80:1:20, v/v/v), and homogenize thoroughly.

-

Filter the mixture to separate the liquid extract from the solid matrix.

-

Collect the filtrate and concentrate it under reduced pressure at a temperature below 40°C.

-

-

Clean-up (Silica Gel Column Chromatography):

-

Re-dissolve the concentrated extract in a non-polar solvent like n-hexane.

-

Load the solution onto a pre-conditioned silica (B1680970) gel solid-phase extraction (SPE) cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the target analytes (Spiromesifen and this compound) with an appropriate solvent mixture.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

-

LC-MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Injection: Inject a small volume (e.g., 2 µL) of the prepared sample extract and calibration standards.

-

Quantification: Develop a calibration curve by plotting the ratio of the peak area (or height) of the unlabeled Spiromesifen to the peak area of the this compound internal standard against the concentration of the calibration standards. The concentration of Spiromesifen in the sample can then be determined from this curve.

Visualized Workflow

The following diagrams illustrate the logical workflow for procuring and utilizing the this compound analytical standard in a research setting.

Caption: Workflow for using this compound analytical standard.

This guide provides essential technical information for researchers utilizing this compound. For detailed, batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

References

Spiromesifen-d9: A Technical Guide to Safe Handling, Storage, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and analytical use of Spiromesifen-d9. The deuterated analog of the insecticide Spiromesifen, this compound, serves as a critical internal standard for the accurate quantification of its parent compound in various matrices. This document outlines the necessary safety precautions, proper storage conditions, and detailed experimental protocols for its application in analytical methodologies.

Safety and Handling

1.1 Hazard Identification and Precautionary Measures

Spiromesifen is classified as harmful if inhaled and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[1][2]

Table 1: Hazard Statements and Precautionary Measures for Spiromesifen

| Hazard Statement | Precautionary Statement |

| H317: May cause an allergic skin reaction. | P261: Avoid breathing dust.[2] |

| P272: Contaminated work clothing must not be allowed out of the workplace.[2] | |

| P280: Wear protective gloves.[2] | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. | |

| P363: Wash contaminated clothing before reuse. | |

| H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271: Use only outdoors or in a well-ventilated area. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312: Call a POISON CENTER/doctor if you feel unwell. | |

| H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

| P391: Collect spillage. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

1.2 First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Call a physician or poison control center immediately. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If skin irritation or an allergic reaction occurs, seek medical attention. |

| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. Never give anything by mouth to an unconscious person. |

1.3 Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or when handling larger quantities, a NIOSH-approved respirator for dusts and organic vapors is recommended.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and stability.

-

Storage Temperature: Store at -20°C for long-term stability.

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.

-

Stability: When stored correctly at -20°C, this compound is stable for at least four years. Stock solutions prepared in acetonitrile (B52724) should also be stored at -20°C under an inert atmosphere to prevent degradation.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound and Spiromesifen

| Property | This compound | Spiromesifen |

| Chemical Formula | C₂₃H₂₁D₉O₄ | C₂₃H₃₀O₄ |

| Molecular Weight | 379.5 g/mol | 370.5 g/mol |

| CAS Number | 2470126-90-8 | 283594-90-1 |

| Appearance | Solid | - |

| Purity | ≥99% deuterated forms (d₁-d₉) | - |

| Solubility | Slightly soluble in chloroform (B151607) and DMSO. | Slightly soluble in Chloroform, DMSO, and Methanol. |

| IUPAC Name | [2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate | [2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Spiromesifen in various samples.

4.1 Synthesis and Purification

The synthesis of this compound involves a multi-step process that includes:

-

Starting Materials: The synthesis begins with readily available organic precursors.

-

Deuteration: Specific chemical reactions are employed to incorporate deuterium (B1214612) atoms into the molecular structure.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate this compound from by-products and unreacted starting materials.

4.2 Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantification.

-

Stock Solution: Prepare a stock solution of this compound in acetonitrile. Store this solution at -20°C under an inert atmosphere.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solution to the desired concentration. These solutions should contain both Spiromesifen and this compound at appropriate concentration ratios for method validation and routine analysis.

4.3 Sample Preparation and Analysis by LC-MS/MS

The following is a general protocol for the extraction and analysis of Spiromesifen from a sample matrix using this compound as an internal standard.

-

Extraction:

-

Homogenize the sample (e.g., agricultural products, animal tissues).

-

Extract Spiromesifen and its metabolites using a solvent mixture such as acetonitrile/formic acid/water.

-

Spike the sample with a known amount of this compound internal standard solution at the beginning of the extraction process.

-

-

Clean-up:

-

Perform a clean-up step to remove matrix interferences. This can be achieved using solid-phase extraction (SPE) with cartridges like octadecylsilanized silica (B1680970) gel or by dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA).

-

-

LC-MS/MS Analysis:

-

Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Separation: Use a suitable C18 column for separation.

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive mode.

-

Table 3: Example LC-MS/MS Parameters for Spiromesifen and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Spiromesifen | 371.3 | 273.0, 255.0 |

| This compound | ~380.3 | ~282.0, ~264.0 |

Note: The exact m/z values for this compound will show a mass shift of approximately 9 atomic mass units compared to the non-deuterated form.

4.4 Quantification

Quantification is based on the ratio of the peak area of the analyte (Spiromesifen) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

Visualizations

5.1 Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

5.2 Use of this compound as an Internal Standard in LC-MS/MS Analysis

Caption: Workflow for the use of this compound in LC-MS/MS analysis.

References

Interpreting Mass Spectrometry Data for Spiromesifen-d9: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometric analysis of Spiromesifen-d9. This deuterated analog of the insecticide/acaricide Spiromesifen is primarily used as an internal standard for quantitative analysis in various matrices. This guide summarizes key quantitative data, details experimental protocols, and illustrates the proposed fragmentation pathway.

Introduction

This compound, with the chemical formula C₂₃H₂₁D₉O₄ and a molecular weight of 379.5 g/mol , serves as a crucial internal standard in analytical chemistry for the precise quantification of Spiromesifen.[1][2] Its isotopic labeling allows for differentiation from the non-deuterated analyte in mass spectrometry, enabling accurate correction for matrix effects and variations in instrument response.[3] The primary analytical technique for the detection and quantification of Spiromesifen and its deuterated standard is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4]

Data Presentation

The following tables summarize the key mass spectrometry parameters for the analysis of Spiromesifen and its deuterated internal standard, this compound. These parameters are essential for setting up and optimizing LC-MS/MS methods for quantitative analysis.

Table 1: Mass Spectrometry Parameters for Spiromesifen

| Parameter | Value | Reference |

| Precursor Ion ([M+H]⁺) | m/z 371.3 | [5] |

| Product Ion 1 (Quantifier) | m/z 273.0 | |

| Product Ion 2 (Qualifier) | m/z 255.0 | |

| Collision Energy for Product Ion 1 | 15 eV | |

| Collision Energy for Product Ion 2 | 31 eV |

Table 2: Deduced Mass Spectrometry Parameters for this compound

| Parameter | Value | Rationale |

| Precursor Ion ([M+H]⁺) | m/z 380.3 | Mass shift of +9 amu due to deuteration. |

| Product Ion 1 (Quantifier) | m/z 273.0 | The fragmentation likely results in the loss of the deuterated side chain, leaving the non-deuterated core structure. |

| Product Ion 2 (Qualifier) | m/z 255.0 | Similar to the non-deuterated analyte, this secondary fragment of the core structure is expected. |

| Collision Energy for Product Ion 1 | ~15 eV | Assumed to be similar to the non-deuterated analyte; requires empirical optimization. |

| Collision Energy for Product Ion 2 | ~31 eV | Assumed to be similar to the non-deuterated analyte; requires empirical optimization. |

Experimental Protocols

The following protocols are examples of methodologies used for the analysis of Spiromesifen, where this compound would be used as an internal standard.

Sample Preparation: QuEChERS Method for Agricultural Products

This protocol is a widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for the extraction of pesticide residues from food matrices.

-

Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Hydration (for dry samples): For samples with low water content (e.g., grains, dried fruits), add an appropriate amount of water to rehydrate the sample.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

-

Salting-out: Add a salt mixture, typically containing magnesium sulfate (B86663) and sodium chloride, to induce phase separation.

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

-

Final Centrifugation and Analysis: Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is commonly used for the separation of Spiromesifen.

-

Mobile Phase: A gradient elution with water and acetonitrile, both typically containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transitions from the precursor ion to specific product ions as detailed in Tables 1 and 2.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) should be optimized for the specific instrument being used.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is a critical aspect of its analysis. The following diagram illustrates the proposed fragmentation pathway based on the observed product ions.

Caption: Proposed fragmentation of this compound in MS/MS.

In the tandem mass spectrometer, the protonated this compound precursor ion ([M+H]⁺ at m/z 380.3) undergoes collision-induced dissociation (CID). The primary fragmentation event is the neutral loss of the deuterated 3,3-dimethylbutanoic acid side chain. This results in the formation of a stable product ion with an m/z of 273.0, which corresponds to the core enol structure of the molecule. This specific and predictable fragmentation allows for the highly selective and sensitive detection of this compound in complex samples.

References

Analytical Methodologies for the Quantification of Spiromesifen Using a Deuterated Internal Standard

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive review of analytical methods employing Spiromesifen-d9 as an internal standard for the accurate quantification of the insecticide/acaricide Spiromesifen and its metabolites. The use of a deuterated internal standard is a critical component in modern analytical chemistry, particularly in complex matrices, as it effectively corrects for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement in mass spectrometry.[1][2][3] This document outlines detailed experimental protocols, summarizes key quantitative performance data, and visualizes analytical workflows for researchers in agricultural science, environmental monitoring, and food safety.

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision.[1][4] Its chemical properties are nearly identical to the parent compound, Spiromesifen, but its increased mass allows it to be distinguished by a mass spectrometer. This ensures that it behaves similarly to the analyte of interest throughout the extraction, purification, and analysis process, leading to more reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for Spiromesifen and its metabolites. These parameters are essential for evaluating the sensitivity and reliability of a given method.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD | LOQ | Reference |

| Spiromesifen | Cabbage, Tomato, Soil | 0.003 µg/mL | 0.01 mg/kg | |

| Spiromesifen | Tomato, Leaves, Soil | 0.0015 µg/mL | 0.006 µg/mL | |

| Spiromesifen & Metabolites | Water | - | 0.5 ng/mL (Target) | |

| Spiromesifen (BSN 2060) & Metabolites | Soil | - | 10 ppb |

Table 2: Recovery and Precision Data

| Analyte | Matrix | Fortification Levels | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Spiromesifen | Cabbage, Tomato, Soil | Not Specified | 72.56 - 103.37 | 2.7 - 9.4 | |

| Spiromesifen | Tomato, Leaves, Soil | 0.5, 1, 10 µg/mL | 93.92 - 98.74 | 0.06 - 1.8 (Inter- & Intra-day) |

Detailed Experimental Protocols

This section provides detailed methodologies for the analysis of Spiromesifen in various matrices. The use of a deuterated internal standard like this compound is a common thread in these protocols to ensure accuracy.

Method 1: Analysis of Spiromesifen and its Metabolites in Soil

This method utilizes Accelerated Solvent Extraction (ASE) followed by LC-MS/MS analysis.

-

Sample Preparation and Extraction:

-

Mix 20 g of soil with 4 g of Hydromatrix™.

-

Extract the mixture with a 7:3 (v/v) solution of acetonitrile (B52724) and water using an Accelerated Solvent Extractor at 80 °C and 1500 psi for approximately 10 minutes.

-

Add 1 mL of the internal standard solution (this compound) to the extract.

-

Bring the final volume to 50 mL with an 8:2 (v/v) solution of acetonitrile and water containing 0.05% formic acid.

-

-

Instrumental Analysis (LC-MS/MS):

-

LC Column: Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 3.5 µm.

-

Ionization: Electrospray ionization (ESI), operated in both positive (ESP+) and negative (ESP-) modes depending on the analyte.

-

Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Sample concentrations are calculated by comparing the peak area ratio of the native analyte to its deuterated internal standard against a calibration curve.

-

Method 2: Analysis of Spiromesifen and its Metabolites in Water

This method involves direct injection and analysis by LC-MS/MS.

-

Sample Preparation:

-

Add isotopic internal standards, including this compound, to the water sample prior to analysis.

-

For calibration standards, dissolve in 0.05% formic acid in water. The concentration of the internal standard must be consistent across all calibration standards.

-

-

Instrumental Analysis (LC-MS/MS):

-

Analysis: Direct injection of the prepared water sample.

-

Quantification: Based on the comparison of peak areas of the analyte with those of known standards containing the internal standard.

-

Method 3: Analysis of Spiromesifen in Agricultural Products (Fruits, Vegetables, Grains, Tea)

This protocol involves a more extensive extraction and clean-up procedure.

-

Extraction:

-

Weigh the sample (20g for fruits/vegetables, 10g for grains/legumes, 5g for tea leaves). For grains, legumes, and tea, add 20 mL of water and let stand for 2 hours.

-

Homogenize the sample with 100 mL of an 80:1:20 (v/v/v) mixture of acetonitrile, formic acid, and water.

-

Filter the homogenate. Re-homogenize the residue with another 50 mL of the extraction solvent and filter again.

-

Combine the filtrates and adjust the volume to 200 mL with the extraction solvent.

-

Take an aliquot and concentrate it at a temperature below 40°C.

-

Add water and 0.1 mL of formic acid, then perform a liquid-liquid extraction twice with a 1:19 (v/v) mixture of ethyl acetate (B1210297) and n-hexane.

-

Dehydrate the organic extract with anhydrous sodium sulfate, concentrate, and dissolve the residue in n-hexane.

-

-

Clean-up (Silica Gel and Graphitized Carbon Black Cartridges):

-

The dissolved extract is passed through a silica (B1680970) gel cartridge for initial clean-up.

-

For the enol metabolite, a further clean-up step using a graphitized carbon black cartridge is employed.

-

-

Instrumental Analysis (LC-MS):

-

LC Column: Octadecylsilanized silica gel, 2.1 mm x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and 0.01% formic acid.

-

Ionization: ESI in positive mode for Spiromesifen and negative mode for its enol metabolite.

-

Quantification: A calibration curve is generated using standard solutions, and the analyte concentration in the sample is determined from this curve.

-

Visualized Workflows

The following diagrams illustrate the generalized workflows for the analytical methods described above.

Caption: Workflow for Spiromesifen analysis in soil.

Caption: Workflow for Spiromesifen analysis in agricultural products.

References

Methodological & Application

Application Note: Quantitative Analysis of Spiromesifen in Agricultural Matrices using LC-MS/MS with Spiromesifen-d9 Internal Standard

Introduction

Spiromesifen is a potent acaricide and insecticide belonging to the class of spirocyclic tetronic acid derivatives. It is widely used in agriculture to control mites and whiteflies on various crops.[1] Due to its extensive use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Spiromesifen in food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Spiromesifen residues. This application note describes a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Spiromesifen in diverse agricultural matrices. The use of a stable isotope-labeled internal standard, Spiromesifen-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Methodology

The analytical workflow involves extraction of Spiromesifen from the sample matrix, followed by cleanup and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, providing good recoveries and removal of matrix interferences.[1][2]

LC-MS/MS Analysis

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. The mass spectrometric detection is performed using an electrospray ionization (ESI) source operating in positive ion mode. The quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Reagents and Materials

-

Solvents: Acetonitrile (B52724), Methanol, Water (all LC-MS grade), Formic Acid (reagent grade).

-

Standards: Spiromesifen (≥98% purity), this compound (isotopic purity ≥99%).

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

-

SPE Sorbents: Primary Secondary Amine (PSA), C18.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Spiromesifen and this compound, respectively, in 10 mL of acetonitrile to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to obtain concentrations ranging from 0.5 to 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation Protocol

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Sample Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Start at 10% B, hold for 1 min; linear gradient to 95% B in 8 min; hold at 95% B for 2 min; return to 10% B in 0.1 min; re-equilibrate for 2.9 min. |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |

5. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Spiromesifen | 373.2 | 273.1 | 189.1 | 15 |

| This compound | 382.2 | 273.1 | 189.1 | 15 |

Quantitative Data Summary

The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision in various matrices.

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LOQ | 0.01 mg/kg |

| Recovery (%) | |

| - Tomato | 92.5 - 105.3 |

| - Cabbage | 88.7 - 98.2 |

| - Soil | 90.1 - 102.8 |

| Precision (RSD%) | |

| - Intra-day | < 10% |

| - Inter-day | < 15% |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Spiromesifen.

Caption: Role of the internal standard in the analytical method.

References

Application Notes and Protocols for Spiromesifen Analysis: Sample Extraction and Clean-up

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and clean-up of Spiromesifen (B166731) from various matrices, a critical step for accurate residue analysis in food safety, environmental monitoring, and agricultural research. The protocols outlined below are based on established and validated techniques, primarily focusing on QuEChERS and solvent extraction coupled with solid-phase extraction (SPE) clean-up.

Introduction to Spiromesifen

Spiromesifen is a non-systemic insecticide and acaricide belonging to the chemical class of spirocyclic tetronic acids.[1] It is widely utilized in agriculture to control various pests such as whiteflies and mites on a range of crops, including vegetables and fruits.[1] The mode of action of spiromesifen involves the inhibition of lipid biosynthesis in target pests by targeting the acetyl-CoA carboxylase (ACC) enzyme.[1] This disruption of lipid metabolism ultimately leads to reduced fecundity and mortality of the pests.[1] Given its widespread use, robust analytical methods for the extraction and quantification of spiromesifen residues are crucial.

Signaling Pathway of Spiromesifen's Mode of Action

Spiromesifen acts as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[1] By inhibiting ACC, spiromesifen disrupts the production of malonyl-CoA from acetyl-CoA, a key step in the fatty acid synthesis pathway. This leads to a depletion of lipids, which are essential for various biological processes, including cell membrane formation, energy storage, and signaling. The disruption of lipid biosynthesis ultimately results in the death of the target pest.

Caption: Mode of action of Spiromesifen via inhibition of lipid biosynthesis.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that has become popular for the analysis of pesticide residues in a variety of matrices due to its simplicity and high throughput.

Materials:

-

Homogenizer

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

-

Acetonitrile (B52724) (ACN)

-

1% Acetic acid in acetonitrile

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium acetate (B1210297) (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented samples)

-

C18 sorbent (optional, for high-fat samples)

-

Syringe filters (0.22 µm)

Protocol for Fruits and Vegetables (e.g., Tomato, Cabbage):

-

Sample Preparation: Homogenize a representative sample of the fruit or vegetable.

-

Extraction:

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

-

Shake vigorously for 2 minutes and then centrifuge at 4100 rpm for 10 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer a 3 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 450 mg of anhydrous MgSO₄ and 150 mg of PSA. For pigmented extracts like tomato, 15 mg of GCB can be added.

-

Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The extract is now ready for analysis by GC or LC-MS/MS.

-

Protocol for Soil:

-

Sample Preparation: Air-dry the soil sample and sieve through a 2 mm mesh.

-

Extraction:

-

Weigh 15 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Follow the same extraction and centrifugation steps as for fruits and vegetables.

-

-

d-SPE Clean-up:

-

Transfer a 3 mL aliquot of the acetonitrile layer to a 15 mL tube containing 450 mg of MgSO₄ and 150 mg of PSA.

-

Vortex and centrifuge as described above.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter for subsequent analysis.

-

Caption: General workflow for the QuEChERS method.